5-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1H-tetrazole
Description
Properties
IUPAC Name |
5-(4-bromo-3,5-dimethylpyrazol-1-yl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN6/c1-3-5(7)4(2)13(10-3)6-8-11-12-9-6/h1-2H3,(H,8,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDCYJGULMDRIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=NNN=N2)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654654 | |
| Record name | 5-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020248-97-8 | |
| Record name | 5-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation Method
The pyrazole ring substituted with a bromine atom at position 4 and methyl groups at positions 3 and 5 can be synthesized by the cyclocondensation of hydrazine hydrate with α,β-unsaturated ketones or 1,3-dicarbonyl compounds bearing the appropriate substituents.
- Typical procedure: Reflux hydrazine hydrate with a 1-(4-bromo-3,5-dimethylphenyl)-prop-2-en-1-one or a related precursor in acetic acid for 4-6 hours.
- This reaction forms the 4-bromo-3,5-dimethyl-1H-pyrazole ring via nucleophilic attack and ring closure.
This method is well-documented and yields pyrazole derivatives with high regioselectivity and good yields (typically 70-80%).
Specific Preparation of 5-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1H-tetrazole
Literature-Reported Route
According to recent studies on pyrazole-tetrazole hybrids, the preparation of the target compound can be summarized as follows:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Synthesis of 4-bromo-3,5-dimethylpyrazole intermediate | Cyclocondensation of hydrazine hydrate with 4-bromo-3,5-dimethyl-α,β-unsaturated ketone in acetic acid under reflux for 4-6 h | Formation of 4-bromo-3,5-dimethyl-1H-pyrazole |
| 2. Functionalization to introduce nitrile or halide group | Bromination or conversion of methyl group to nitrile via oxidation and dehydration steps | Nitrile or halide-functionalized pyrazole |
| 3. Tetrazole ring formation | Reaction with sodium azide in DMF with triethylamine and HCl at 100 °C for several hours | 1,3-Dipolar cycloaddition to form tetrazole ring attached to pyrazole |
This sequence is supported by the mechanistic pathway of 1,3-dipolar cycloaddition and has been optimized for yield and purity.
Alternative and Advanced Methods
Ultrasonic Irradiation
Recent advances include the use of ultrasonic irradiation to accelerate the tetrazole formation step, reducing reaction time from hours to under an hour while improving yields.
Ugi Azide Multicomponent Reaction
Another approach involves the Ugi azide reaction, a multicomponent reaction that can directly assemble pyrazole-tetrazole hybrids from aldehydes, amines, and azides in one pot, offering a streamlined synthesis.
Summary Table of Preparation Methods
| Preparation Step | Method/Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Pyrazole ring formation | Cyclocondensation | Hydrazine hydrate, α,β-unsaturated ketone, acetic acid, reflux | 70-80 | High regioselectivity |
| Functionalization for tetrazole ring | Bromination/oxidation to nitrile | Bromine, oxidizing agents | Variable | Prepares precursor for tetrazole formation |
| Tetrazole ring formation | 1,3-Dipolar cycloaddition | Sodium azide, TEA, HCl, DMF, 80-120 °C | 65-85 | Ultrasonic irradiation can improve yield |
| One-pot Ugi azide reaction | Multicomponent reaction | Aldehydes, amines, azides, catalysts | Moderate | Efficient but requires optimization |
Research Findings and Observations
- The introduction of the tetrazole ring significantly enhances the compound's thermal stability and biological activity.
- Bromine substitution on the pyrazole ring affects the electronic properties, influencing the reactivity in cycloaddition steps.
- Ultrasonic irradiation accelerates the tetrazole formation, reducing reaction times significantly without compromising yield.
- The choice of solvent and acid/base catalysts critically affects the efficiency of the tetrazole ring formation.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research has shown that derivatives of this compound exhibit biological activity, including antileishmanial and antimalarial properties. These properties make it a candidate for the development of new therapeutic agents.
Medicine: The compound and its derivatives are being investigated for their potential use in drug development, particularly in the treatment of parasitic infections.
Industry: In material science, the compound is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 5-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1H-tetrazole exerts its effects involves the interaction with specific molecular targets. The bromine atom in the pyrazole ring can form halogen bonds with biological macromolecules, leading to the modulation of their activity. The tetrazole ring can act as a bioisostere for carboxylic acids, enhancing the binding affinity to target proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Halogen Substitutions
Chloro vs. Bromo Derivatives: Isostructural chloro and bromo derivatives, such as those reported in , demonstrate how halogen substitution influences intermolecular interactions and biological activity. Bromine’s larger atomic radius and higher polarizability compared to chlorine enhance van der Waals interactions and electron-withdrawing effects.
Fluorinated Analogues: The compound (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-(2,6-difluorophenyl)methanone () features a ketone group instead of a tetrazole. Fluorine’s electronegativity increases the compound’s stability and alters its conformational preferences, as seen in the dihedral angles (78.4°–78.6°) between the pyrazole and aromatic rings. In contrast, the tetrazole group in the target compound enables hydrogen bonding via its NH group, which may enhance solubility and receptor interactions .
Heterocyclic Variants
Oxadiazole and Triazole Derivatives: 5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol (CAS: 175202-84-3) replaces the tetrazole with an oxadiazole-thiol group. Additionally, the oxadiazole’s lower aromaticity compared to tetrazole may reduce metabolic stability .
Dihydropyrazole Derivatives: 5-(4-Bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole () features a partially saturated pyrazole ring. However, the tetrazole’s planar structure in the target compound may favor π-π stacking interactions in crystal packing .
Physicochemical and Crystallographic Properties
Molecular Weight and Density :
The target compound (272.74 g/mol) is lighter than triazole derivatives like 5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-(3-ethoxypropyl)-4H-1,2,4-triazole-3-thiol (388.33 g/mol) (). Its predicted density (1.50 g/cm³) aligns with brominated heterocycles but is lower than sulfur-containing analogues (e.g., 1.50–1.60 g/cm³) due to differences in atomic packing .
Crystallography : X-ray studies of related compounds, such as those in and , reveal that weak C–H···Br and π-π interactions dominate crystal packing. The tetrazole’s NH group in the target compound may introduce additional hydrogen bonds, as seen in similar structures refined via SHELXL .
Biological Activity
5-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1H-tetrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, synthesis, and potential applications based on recent studies.
Chemical Structure and Properties
The compound features a pyrazole moiety substituted with a bromine atom and a tetrazole ring. Its molecular formula is , and it has a molecular weight of approximately 256.09 g/mol. The presence of both the pyrazole and tetrazole rings contributes to its biological activity.
Synthesis
Recent advancements in synthetic methodologies have allowed for the efficient production of this compound. Various synthetic routes typically involve the coupling of appropriate precursors under controlled conditions to ensure high yields and purity.
Anti-inflammatory Properties
Numerous studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds related to this compound have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory process.
| Compound | COX-2 Inhibition (IC50) | Selectivity Index |
|---|---|---|
| This compound | 0.034 μM | >353.8 |
| Celecoxib | 0.052 μM | - |
The selectivity index indicates that this compound has a higher selectivity for COX-2 over COX-1, suggesting a potentially lower risk for gastrointestinal side effects compared to traditional NSAIDs like celecoxib .
Antioxidant Activity
Research has also indicated that derivatives of this compound exhibit antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases. The antioxidant activity is often assessed using various in vitro assays, including DPPH radical scavenging and ABTS assays.
Case Studies
In a study examining the anti-inflammatory effects of various pyrazole derivatives, this compound was included among several candidates evaluated for their efficacy in reducing carrageenan-induced paw edema in rats. The compound demonstrated significant edema inhibition comparable to standard anti-inflammatory drugs .
Safety and Toxicity
Toxicological assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies suggest that this compound has a favorable safety profile with minimal acute toxicity observed in animal models. The lethal dose (LD50) was determined to be greater than 2000 mg/kg in mice, indicating low toxicity .
Conclusion and Future Directions
The biological activity of this compound underscores its potential as a therapeutic agent in treating inflammatory conditions. Ongoing research is focused on elucidating its mechanisms of action, optimizing its pharmacokinetic properties, and exploring its efficacy in clinical settings.
Further studies are warranted to explore its full therapeutic potential as well as its applicability in other disease models beyond inflammation, such as cancer and neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 5-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1H-tetrazole?
- Methodological Answer : The synthesis typically involves a multi-step approach. First, 4-bromo-3,5-dimethylpyrazole is synthesized via halogenation of 3,5-dimethylpyrazole using bromine or N-bromosuccinimide (NBS) under controlled conditions. Next, the tetrazole moiety is introduced via cycloaddition reactions, such as reacting the pyrazole intermediate with sodium azide (NaN₃) and a nitrile source (e.g., trimethylsilyl cyanide) in dimethyl sulfoxide (DMSO) at 80–100°C for 12–24 hours. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
Q. How can the purity and structural identity of this compound be validated?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) confirm substituent positions and integration ratios.
- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) or electron impact (EI) modes verify molecular weight and fragmentation patterns.
- Elemental Analysis : Ensures compliance with theoretical C, H, N, and Br percentages .
Advanced Research Questions
Q. What strategies are effective for analyzing the bromine substituent’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress under varying temperatures and solvents (e.g., DMF, THF) using techniques like HPLC or UV-Vis spectroscopy.
- Intermediate Trapping : Use LC-MS to detect transient intermediates (e.g., azide or cyano derivatives) in reactions with NaN₃ or KCN.
- Density Functional Theory (DFT) : Calculate Mulliken charges and Fukui indices to predict electrophilic sites on the pyrazole ring .
Q. What crystallographic methods are suitable for resolving ambiguities in molecular conformation?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SC-XRD) : Optimize crystal growth via slow evaporation (e.g., ethanol/water mixtures). Refinement with SHELXL (using anisotropic displacement parameters) ensures precise bond-length and angle measurements. Key metrics include R-factor <0.05 and data-to-parameter ratio >10 for reliability .
Q. How can the biological activity of this compound be systematically profiled?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against cyclooxygenase (COX) or angiotensin-converting enzyme (ACE) using fluorometric or colorimetric substrates. IC₅₀ values are derived from dose-response curves.
- Receptor Binding Studies : Radiolabeled ligands (e.g., ³H- or ¹²⁵I-labeled analogs) quantify affinity for targets like G-protein-coupled receptors (GPCRs) via competitive binding assays.
- In Silico Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., tetrazole coordination with metal ions in metalloenzymes) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
